4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone

Overview

Description

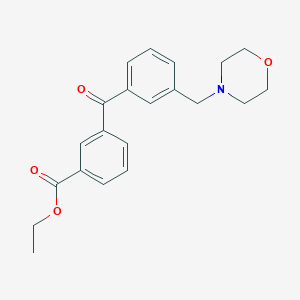

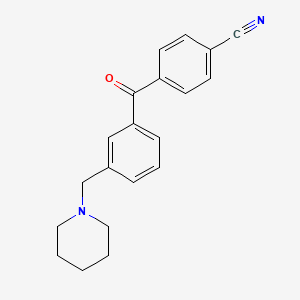

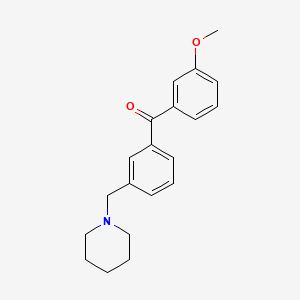

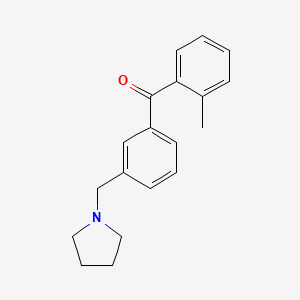

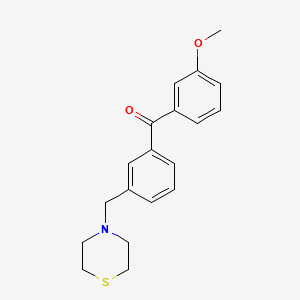

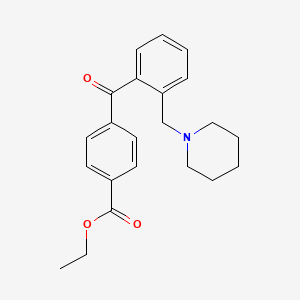

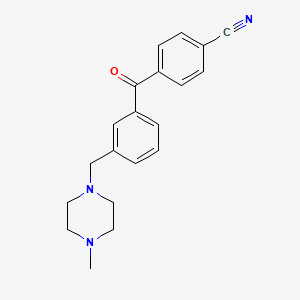

“4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C20H21N3O . It has a molecular weight of 319.40000 . This compound is used in various scientific research applications due to its unique properties and potential for drug development, material synthesis, and photochemical studies.

Molecular Structure Analysis

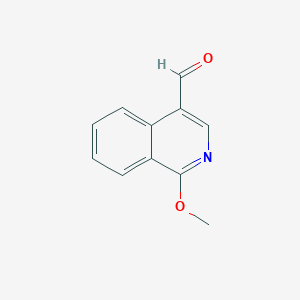

The molecular structure of “4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone” consists of a benzophenone core with a cyano group at the 4’ position and a 4-methylpiperazinomethyl group at the 3 position . The exact mass of the molecule is 319.16800 .Physical And Chemical Properties Analysis

The compound has a density of 1.2g/cm3 and a boiling point of 498ºC at 760 mmHg . The flash point is 255ºC . The compound’s LogP value, which indicates its lipophilicity, is 2.41248 .Scientific Research Applications

. Its structural complexity allows for the creation of diverse pharmacophores, which are parts of a molecule responsible for its biological activity.

Material Science

Due to its high boiling point of 498ºC and flash point of 255ºC , this benzophenone derivative is suitable for high-temperature applications in material science . It could be used in the development of heat-resistant polymers or coatings.

Chemical Synthesis

In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its cyano and benzophenone groups are reactive sites that can undergo various chemical reactions, making it a versatile reagent .

Nanotechnology

The compound’s molecular weight of 319.40000 g/mol and density of 1.2 g/cm³ make it a candidate for the fabrication of nanoscale materials . It could be used in the production of nanofibers or nanoparticles with potential applications in electronics or catalysis.

Analytical Chemistry

As a standard in spectroscopic analysis, this compound’s unique spectral properties can help in the identification and quantification of similar compounds in complex mixtures .

Agricultural Chemistry

Research into the use of this compound in agriculture is ongoing. It could be used to synthesize new pesticides or herbicides, offering a new approach to pest and weed management .

Environmental Science

The stability and reactivity of this compound suggest potential applications in environmental remediation. It could be involved in processes designed to break down pollutants or toxins in the environment .

Biomedical Engineering

There is interest in exploring the use of this compound in biomedical engineering, particularly in the design of drug delivery systems. Its molecular structure could be modified to create carriers for targeted drug delivery .

properties

IUPAC Name |

4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-17-3-2-4-19(13-17)20(24)18-7-5-16(14-21)6-8-18/h2-8,13H,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPJZJKVZCTOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643415 | |

| Record name | 4-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898788-46-0 | |

| Record name | 4-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.